molecular formula C10H15NO2 B1370171 1-(Furan-2-ylmethyl)piperidin-4-ol

1-(Furan-2-ylmethyl)piperidin-4-ol

Cat. No.: B1370171
M. Wt: 181.23 g/mol
InChI Key: QGSYNAOHNYJDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a furan-2-ylmethyl substituent on the nitrogen atom. The furan moiety introduces aromaticity and oxygen-based electronic effects, which may influence binding interactions, solubility, and metabolic stability. This compound belongs to a broader class of piperidin-4-ol derivatives, which are frequently explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition, CNS penetration, and antimicrobial effects .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-(furan-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2

InChI Key

QGSYNAOHNYJDJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

  • The furan group in 1-(Furan-2-ylmethyl)piperidin-4-ol may improve solubility compared to RB-005 due to oxygen’s polarity.

Structural Analogues with Heterocyclic Substituents

  • Pyrimidine Derivatives (e.g., Z3777013540 , 1-(5-methylpyrimidin-2-yl)piperidin-4-ol ):
    • Pyrimidine’s nitrogen atoms enable hydrogen bonding and π-π stacking, often enhancing target affinity.
    • Electron-deficient aromatic systems (e.g., pyrimidine) may engage in charge-transfer interactions distinct from furan’s oxygen-based interactions.
  • Indole and Fluorinated Substituents (e.g., Z3777013540 , 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol ):
    • Fluorine atoms improve metabolic stability and lipophilicity, while indole moieties contribute to π-stacking and van der Waals interactions.

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